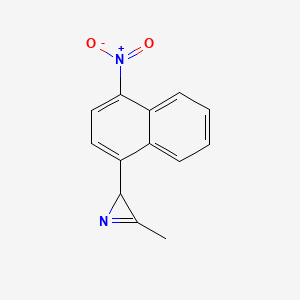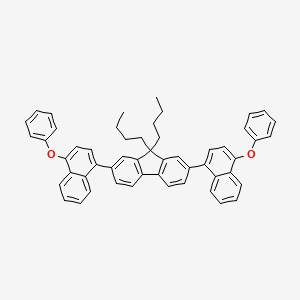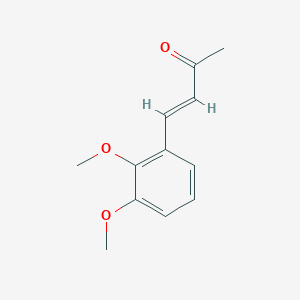
4-(2,3-Dimethoxyphenyl)but-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-Dimethoxyphenyl)but-3-en-2-one is an organic compound with the molecular formula C12H14O3 It is a derivative of butenone, featuring a phenyl ring substituted with two methoxy groups at the 2 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dimethoxyphenyl)but-3-en-2-one can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction between 2,3-dimethoxybenzaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
化学反応の分析
Types of Reactions
4-(2,3-Dimethoxyphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 2,3-Dimethoxybenzoic acid or 2,3-dimethoxyacetophenone.
Reduction: 4-(2,3-Dimethoxyphenyl)butan-2-ol or 4-(2,3-Dimethoxyphenyl)butane.
Substitution: Various halogenated derivatives of the original compound.
科学的研究の応用
4-(2,3-Dimethoxyphenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
作用機序
The mechanism of action of 4-(2,3-Dimethoxyphenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-(4-Methoxyphenyl)but-3-en-2-one: Similar structure but with a single methoxy group.
4-Phenyl-3-buten-2-one: Lacks methoxy groups, simpler structure.
4-(3,4-Dimethoxyphenyl)but-3-en-2-one: Similar structure with methoxy groups at different positions.
Uniqueness
4-(2,3-Dimethoxyphenyl)but-3-en-2-one is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. This structural feature can lead to distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
5424-52-2 |
|---|---|
分子式 |
C12H14O3 |
分子量 |
206.24 g/mol |
IUPAC名 |
(E)-4-(2,3-dimethoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C12H14O3/c1-9(13)7-8-10-5-4-6-11(14-2)12(10)15-3/h4-8H,1-3H3/b8-7+ |
InChIキー |
MWAWJSBCZVOFQA-BQYQJAHWSA-N |
異性体SMILES |
CC(=O)/C=C/C1=C(C(=CC=C1)OC)OC |
正規SMILES |
CC(=O)C=CC1=C(C(=CC=C1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


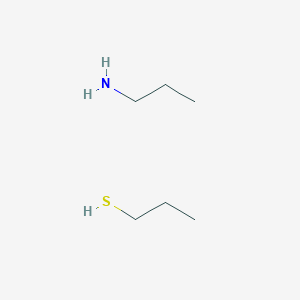

![Benzamide, 3-[5-[[(3,5-dihydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12529685.png)
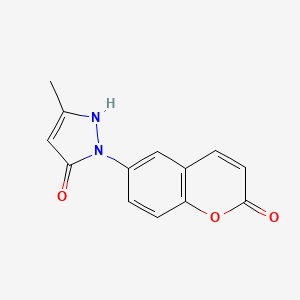
![1-[4-(4-Methylphenyl)phenyl]-3-nitrobenzene](/img/structure/B12529709.png)
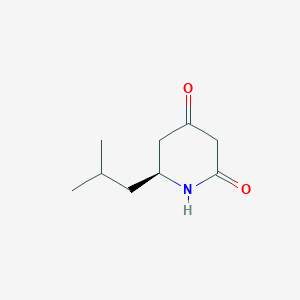
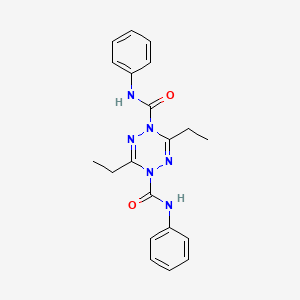
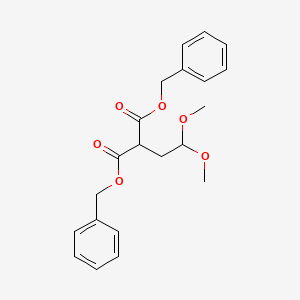
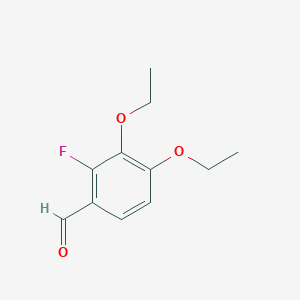
![(1Z)-N~1~-[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]ethanebis(imidoyl) dichloride](/img/structure/B12529731.png)
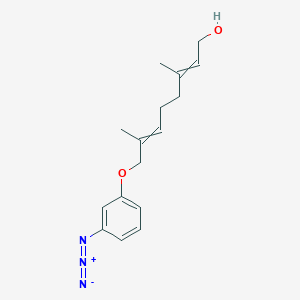
![2-[2-(2-Fluorophenoxy)phenyl]-5-(methylsulfanyl)-1,3,4-oxadiazole](/img/structure/B12529736.png)
